6-(2-Fluorophenyl)-2-methylnicotinaldehyde 6-(2-Fluorophenyl)-2-methylnicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1447962-28-8
VCID: VC20347827
InChI: InChI=1S/C13H10FNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3
SMILES:
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol

6-(2-Fluorophenyl)-2-methylnicotinaldehyde

CAS No.: 1447962-28-8

Cat. No.: VC20347827

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Fluorophenyl)-2-methylnicotinaldehyde - 1447962-28-8

Specification

CAS No. 1447962-28-8
Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
IUPAC Name 6-(2-fluorophenyl)-2-methylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C13H10FNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3
Standard InChI Key GTPFJVYAGOEQCZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)C2=CC=CC=C2F)C=O

Introduction

6-(2-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol . This compound is characterized by its unique structure, which includes a fluorophenyl group and a nicotinaldehyde moiety. The presence of the fluorine atom enhances its reactivity and may influence its biological interactions, making it a subject of interest in scientific research, particularly in medicinal chemistry and organic synthesis.

Synthesis of 6-(2-Fluorophenyl)-2-methylnicotinaldehyde

The synthesis of this compound typically involves several steps, following established organic synthesis principles. While specific laboratory protocols may vary, common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis process often requires careful control of conditions to achieve the desired product yield and purity.

Applications and Potential Uses

6-(2-Fluorophenyl)-2-methylnicotinaldehyde has several potential applications across different domains:

  • Medicinal Chemistry: The compound's unique structure, including the fluorine atom, enhances its lipophilicity and biological activity, making it an attractive candidate for further research in medicinal chemistry. Preliminary investigations suggest that it may interact with specific enzymes or receptors, potentially influencing their activity.

  • Organic Synthesis: Its ability to participate in various chemical reactions makes it versatile for synthetic applications. The compound can be used as a building block for more complex molecules, exploiting its reactivity to form new compounds with diverse properties.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 6-(2-Fluorophenyl)-2-methylnicotinaldehyde, each with distinct properties. The presence of fluorine in this compound is unique compared to its analogs, potentially offering different reactivity patterns and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator